molecular formula C20H14FN3O B2685574 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide CAS No. 351983-62-5

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide

Cat. No. B2685574
CAS RN: 351983-62-5
M. Wt: 331.35
InChI Key: WWSNOEZEDZFVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole derivatives are known for their diverse biological activity and clinical applications . They are found in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with various aldehydes . For example, it can be reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques. For instance, the IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, the obtained aldehyde from the synthesis can react with thiosemicarbazide in ethanol at reflux temperature to yield a new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature of the substituents and the molecular structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their structure and the target they interact with. Some benzimidazole derivatives have been reported to exhibit diverse biological activities such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide” would depend on its specific properties and how it is handled. It’s important to refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

Benzimidazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. Future research may focus on the development of new benzimidazole derivatives with improved efficacy and safety profiles. Additionally, further studies on the mechanism of action of these compounds could lead to the discovery of new therapeutic targets .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSNOEZEDZFVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.